Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h2-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYNHUFLJHBTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate typically involves the Gewald synthesis method. This method involves the reaction of a ketone or aldehyde with elemental sulfur and an amine in the presence of a base. The reaction conditions include heating the mixture under reflux to facilitate the formation of the thiophene ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has shown antimicrobial and antioxidant properties, making it useful in the development of new drugs.
Medicine: Research has indicated its potential as an apoptosis-inducing agent for cancer treatment.
Industry: Its unique chemical properties make it valuable in the production of materials with specific desired characteristics.
Mechanism of Action
The mechanism by which Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. For example, in cancer treatment, the compound may induce apoptosis by disrupting mitochondrial pathways and activating caspases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate, highlighting variations in substituents, synthesis, and properties:
Key Findings:
Synthetic Accessibility :
- The parent compound is synthesized in moderate to high yields (e.g., 85% for hydrolysis to the carboxylic acid derivative ), while derivatives with bulky substituents (e.g., 4-hydroxyphenyl in ) exhibit lower yields (22%) due to steric and electronic challenges.
Biological Activity :
- Derivatives with amide or heterocyclic substituents (e.g., pyridinyl piperazine in ) show enhanced antimicrobial and cytotoxic activities compared to the parent compound. For example, ethyl 6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)-acetamido) derivatives exhibit IC₅₀ values <10 µM in cytotoxicity assays .
Physicochemical Properties :
- Lipophilicity : Methyl and trifluoromethyl substitutions increase logP values, improving membrane permeability .
- Solubility : Carboxylic acid derivatives (e.g., ) are more water-soluble than ester analogs, making them suitable for formulations requiring aqueous compatibility.
Safety Profiles :
- The parent compound has moderate hazards (H302, H315, H319, H335) , while trifluoromethyl derivatives may exhibit altered toxicity due to metabolic resistance.
Biological Activity
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (CAS No. 312697-17-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₅N₁O₂S
- Molecular Weight : 225.31 g/mol
- CAS Number : 312697-17-9
- Purity : Typically >98%
The biological activity of this compound is primarily attributed to its interactions with cellular targets involved in cancer proliferation and apoptosis. Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Key Mechanisms:
- Tubulin Inhibition : Compounds structurally related to this compound have shown to bind at the colchicine site of tubulin, disrupting microtubule dynamics essential for mitosis .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in a dose-dependent manner without significantly affecting normal cells .
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 1.1 | Tubulin inhibition |
| This compound | L1210 | 2.8 | Apoptosis induction |
| This compound | CEM | 2.3 | Cell cycle arrest |
These results indicate that the compound exhibits significant antiproliferative activity against cervical cancer (HeLa), leukemia (L1210), and T-cell leukemia (CEM) cell lines.
Selectivity for Cancer Cells
Further studies have highlighted the selectivity of Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives for cancer cells over normal human peripheral blood mononuclear cells (PBMCs). The IC₅₀ values for PBMCs were found to be greater than 20 μM, indicating minimal toxicity towards normal cells while effectively targeting cancerous ones .
Case Studies
- Study on Anticancer Activity : A study investigated the anticancer properties of a series of tetrahydrobenzo[b]thiophenes. The results showed that derivatives similar to this compound significantly inhibited cell growth in various cancer cell lines while sparing normal cells .
- Molecular Docking Studies : Molecular docking simulations confirmed that these compounds interact with tubulin at the colchicine binding site. This interaction is crucial for their antiproliferative effects and provides insight into their mechanism of action .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation of cyclohexanone, ethyl cyanoacetate, and sulfur in the presence of diethylamine. The reaction proceeds at 40–50°C for 2 hours, followed by recrystallization from ethanol . Key intermediates, such as 2-amino derivatives, are characterized using H NMR, C NMR, and IR spectroscopy. For example, H NMR (CDCl) shows peaks at δ 6.03 (s, 2H, NH), 2.75–1.66 ppm (cyclohexyl protons), and 1.25 ppm (ethyl ester protons) .
Q. What safety precautions are required when handling this compound in laboratory settings?
The compound may cause skin/eye irritation and respiratory toxicity. Personal protective equipment (PPE), including nitrile gloves, goggles, and fume hoods, is mandatory. Spills should be neutralized with inert absorbents and disposed of as hazardous waste. Storage conditions require a dry, cool environment away from oxidizing agents .
Q. How is the purity of the compound validated, and what analytical methods are essential?
Purity is assessed via HPLC (e.g., methanol-water gradients) and melting point determination. IR spectroscopy confirms functional groups (e.g., C=O at 1700–1750 cm, NH at 3300–3500 cm). High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of derivatives, and what factors influence selectivity?
Yield optimization involves controlling stoichiometry (e.g., 1.2 equivalents of anhydrides for acylation reactions) and reaction time (e.g., 3–6 hours under reflux). Solvent choice (e.g., dry CHCl for anhydride couplings) and temperature (70–112°C) critically impact selectivity. Catalytic bases like piperidine enhance Knoevenagel condensations, achieving yields >90% .
Q. What strategies resolve discrepancies in spectral data during structural elucidation?
Contradictions in NMR or IR data may arise from tautomerism or solvent effects. For example, enamine-ketoenamine tautomerism in acylated derivatives can shift NH peaks. Use deuterated solvents (e.g., DMSO-d for polar intermediates) and 2D NMR (COSY, HSQC) to resolve ambiguities. Cross-validation with X-ray crystallography is recommended for complex cases .
Q. How are derivatives designed for targeted biological activities, and what in vitro assays are employed?
Derivatives are tailored by modifying the 3-amino group with acyl, sulfonyl, or heterocyclic moieties. For anticancer activity, compounds are screened against HepG2, MCF-7, and HCT-116 cell lines using MTT assays. IC values (e.g., 13.5 µg/mL for compound 7 against HepG2) guide structure-activity relationships (SAR). Downregulation of tumor markers (e.g., COL10A1, ERBB2) is quantified via RT-PCR .
Q. What methodologies are used to evaluate the compound’s role as a building block in heterocyclic systems?
The 3-amino group undergoes cyclization with isocyanates or aldehydes to form oxazines, pyrimidines, or thiazoles. For instance, refluxing with 2-chloroethyl isocyanate yields ureido-tetrahydrobenzo[b]thiophenes. These reactions are monitored via TLC and optimized using microwave-assisted synthesis for reduced reaction times .
Key Methodological Insights
- Contradiction Analysis : Conflicting melting points or NMR shifts often arise from polymorphic forms. Recrystallization in different solvents (e.g., ethanol vs. methanol) can standardize results .
- Advanced Characterization : Use HRMS for exact mass validation (e.g., CHNOS requires m/z 381.42) and XRD for absolute configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
